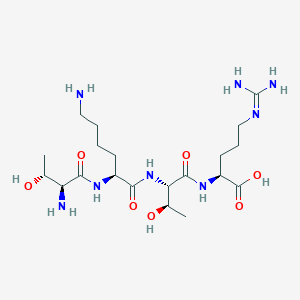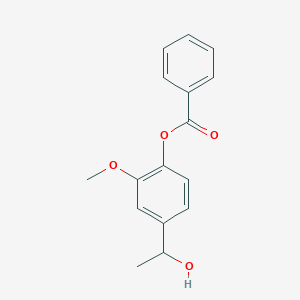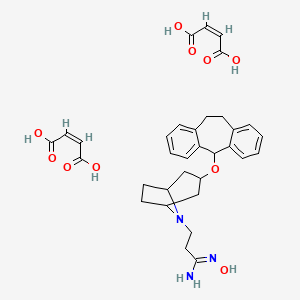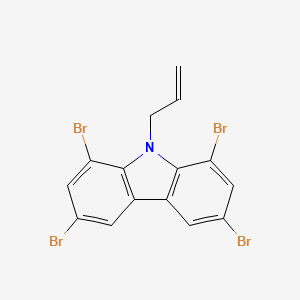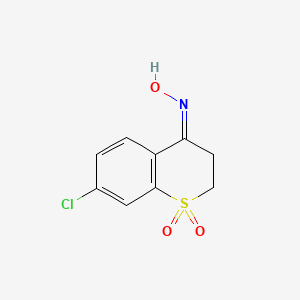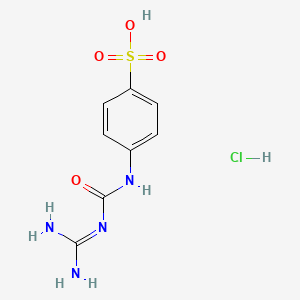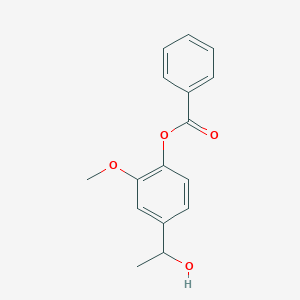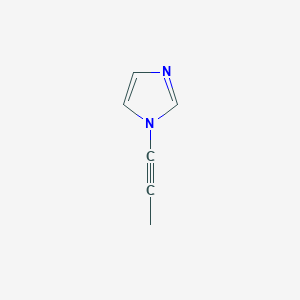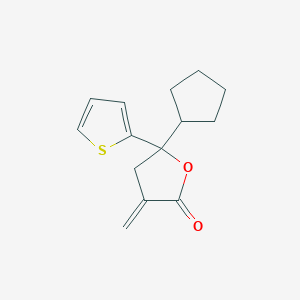
(2R,3R,7S)-3,7-Dimethylpentadecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,7S)-3,7-Dimethylpentadecan-2-OL is a chiral alcohol compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,7S)-3,7-Dimethylpentadecan-2-OL typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the use of organocatalysts to achieve high enantioselectivity. The reaction conditions often include mild temperatures and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,7S)-3,7-Dimethylpentadecan-2-OL can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alkanes or other reduced products.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,7S)-3,7-Dimethylpentadecan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying enantioselective reactions and developing new catalytic systems.
Biology
In biological research, this compound can be used to study the effects of chirality on biological activity. It may serve as a model compound for investigating the interactions between chiral molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceuticals. Its chiral nature can be exploited to develop drugs with specific enantiomeric forms, which may have improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and materials science.
Wirkmechanismus
The mechanism of action of (2R,3R,7S)-3,7-Dimethylpentadecan-2-OL involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,7S,8R)-Tetracyclo[3.3.1.0{2,8}.0{3,7}]nonane : A compound with a similar stereochemistry but different structural features.
- Iminosugars : Carbohydrate mimetics with nitrogen replacing the endocyclic oxygen, used in therapeutic applications.
Uniqueness
(2R,3R,7S)-3,7-Dimethylpentadecan-2-OL is unique due to its specific stereochemistry and the presence of multiple stereogenic centers. This makes it particularly valuable for studying enantioselective reactions and developing new chiral compounds.
Eigenschaften
CAS-Nummer |
67253-84-3 |
|---|---|
Molekularformel |
C17H36O |
Molekulargewicht |
256.5 g/mol |
IUPAC-Name |
(2R,3R,7S)-3,7-dimethylpentadecan-2-ol |
InChI |
InChI=1S/C17H36O/c1-5-6-7-8-9-10-12-15(2)13-11-14-16(3)17(4)18/h15-18H,5-14H2,1-4H3/t15-,16+,17+/m0/s1 |
InChI-Schlüssel |
VCMNTYQFWXTWTL-GVDBMIGSSA-N |
Isomerische SMILES |
CCCCCCCC[C@H](C)CCC[C@@H](C)[C@@H](C)O |
Kanonische SMILES |
CCCCCCCCC(C)CCCC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


